molecular formula C21H15F3N2O3S B2772294 N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(trifluoromethyl)benzamide CAS No. 921526-51-4

N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-3-(trifluoromethyl)benzamide

Cat. No.: B2772294
CAS No.: 921526-51-4
M. Wt: 432.42
InChI Key: BIFORPFVSFPEOA-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds have been synthesized through reactions involving coumarin derivatives . For example, new coumarin derivatives were synthesized through the reaction of 7-amino-4-methylcoumarin with a number of organic halides .

Scientific Research Applications

Inhibitory Applications and Biological Evaluation

  • Stearoyl-CoA Desaturase-1 Inhibition : A closely related compound demonstrated potent inhibition of Stearoyl-CoA desaturase-1 (SCD-1), showing a dose-dependent decrease in the plasma desaturation index in mice. This suggests potential applications in metabolic disorders or diseases where SCD-1 activity is implicated (Yoshikazu Uto et al., 2009).

  • Anticancer Activity : Various synthesized derivatives of related compounds have been evaluated for their anticancer activities, with some showing moderate to excellent activity against different cancer cell lines. This underscores the potential for developing novel anticancer agents from such compounds (B. Ravinaik et al., 2021).

  • Antimicrobial and Antifungal Agents : The synthesis of new benzamide derivatives with antimicrobial and antifungal properties indicates the potential use of similar compounds in addressing infectious diseases. Compounds demonstrated significant activity against various bacterial and fungal strains, suggesting their potential as antimicrobial agents (B. Priya et al., 2006).

  • Corrosion Inhibition : Benzothiazole derivatives, structurally related to the compound , have shown effectiveness as corrosion inhibitors for carbon steel in acidic environments. This suggests potential industrial applications in protecting metals against corrosion (Zhiyong Hu et al., 2016).

Properties

IUPAC Name

N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N2O3S/c1-2-28-16-8-4-5-12-10-17(29-18(12)16)15-11-30-20(25-15)26-19(27)13-6-3-7-14(9-13)21(22,23)24/h3-11H,2H2,1H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIFORPFVSFPEOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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